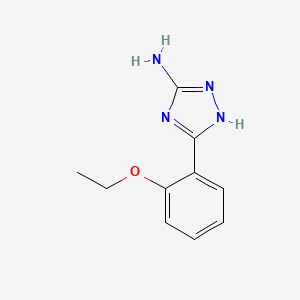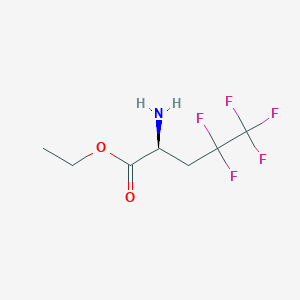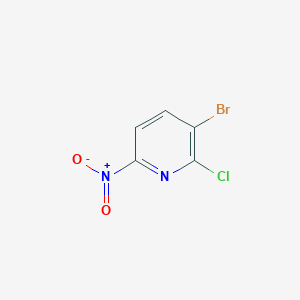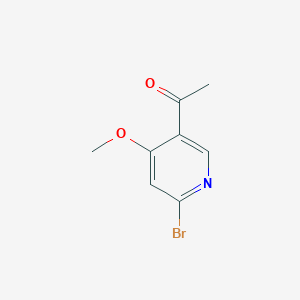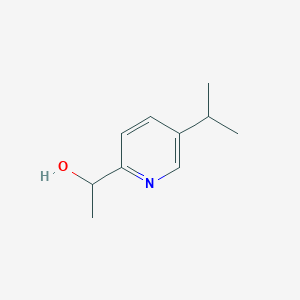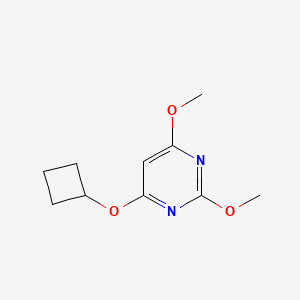
5-(Bromoacetyl)pyrimidine-2,4(1h,3h)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Bromoacetyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a bromoacetyl group attached to the pyrimidine ring, which imparts unique chemical properties and reactivity. Pyrimidine derivatives are widely studied due to their significant biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromoacetyl)pyrimidine-2,4(1H,3H)-dione typically involves the bromination of acetylpyrimidine derivatives. One common method is the reaction of 5-acetylpyrimidine-2,4(1H,3H)-dione with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Bromoacetyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoacetyl group can be replaced by nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding substituted derivatives.
Oxidation: The compound can be oxidized to form higher oxidation state derivatives, which may exhibit different chemical and biological properties.
Reduction: Reduction reactions can convert the bromoacetyl group to other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in aprotic solvents such as tetrahydrofuran (THF) or ether.
Major Products Formed
The major products formed from these reactions include substituted pyrimidine derivatives, which can be further functionalized for various applications in medicinal chemistry and materials science.
Wissenschaftliche Forschungsanwendungen
5-(Bromoacetyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives with potential biological activities.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways involving pyrimidine metabolism.
Industry: The compound is used in the synthesis of specialty chemicals and materials with unique properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 5-(Bromoacetyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The bromoacetyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt biological pathways and processes, making the compound a valuable tool for studying enzyme function and developing therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Acetylpyrimidine-2,4(1H,3H)-dione: Lacks the bromoacetyl group, resulting in different reactivity and biological activity.
5-(Chloroacetyl)pyrimidine-2,4(1H,3H)-dione: Similar structure but with a chloroacetyl group, which may exhibit different chemical properties and reactivity.
5-(Fluoroacetyl)pyrimidine-2,4(1H,3H)-dione:
Uniqueness
5-(Bromoacetyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the bromoacetyl group, which imparts specific reactivity and allows for the formation of covalent bonds with biological targets. This property makes it a valuable compound for studying enzyme inhibition and developing therapeutic agents with targeted mechanisms of action.
Eigenschaften
CAS-Nummer |
34034-07-6 |
|---|---|
Molekularformel |
C6H5BrN2O3 |
Molekulargewicht |
233.02 g/mol |
IUPAC-Name |
5-(2-bromoacetyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H5BrN2O3/c7-1-4(10)3-2-8-6(12)9-5(3)11/h2H,1H2,(H2,8,9,11,12) |
InChI-Schlüssel |
DGMCKJPPFSDVCN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=O)NC(=O)N1)C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,2,4,5-Tetrahydrobenzo[d][1,2,7]thiadiazepine3,3-dioxide](/img/structure/B13117620.png)
